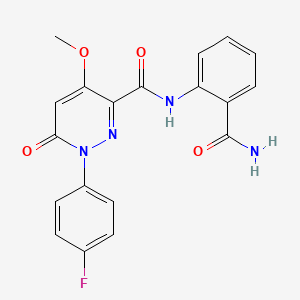

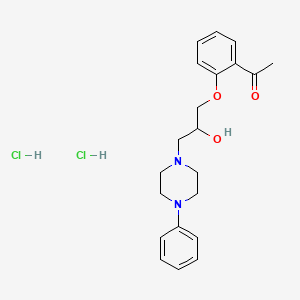

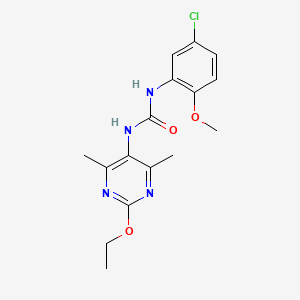

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions of various precursors under specific conditions. For example, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been synthesized from cyclocondensation reactions under ultrasound irradiation, showing high regioselectivity and yields (Machado et al., 2011). Similar methodologies could potentially be adapted for the synthesis of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, utilizing appropriate substitutions to achieve the desired ethoxy and cyclopentyl functionalities.

Molecular Structure Analysis

Pyrazole derivatives often exhibit unique molecular geometries, as demonstrated by the detailed structural analysis of various pyrazole compounds. For instance, novel pyrazole derivatives have been characterized by NMR, mass spectra, and single crystal X-ray diffraction studies, revealing specific dihedral angles and hydrogen bond interactions (Kumara et al., 2018). These analytical techniques would be crucial in elucidating the precise molecular structure of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide.

Chemical Reactions and Properties

Pyrazole derivatives are known for participating in various chemical reactions, leading to a broad spectrum of chemical properties. The ability to undergo cycloaddition reactions, for example, is a notable feature of pyrazole compounds, facilitating the synthesis of complex structures with potential biological activities (Goulioukina et al., 2016). This reactivity could also apply to N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, enabling its use in synthesizing more complex molecules.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of substituents like ethoxy and cyclopentyl groups would affect the compound's polarity and, consequently, its solubility in various solvents. Analytical techniques such as TG-DTG and thermal stability studies provide insights into the physical properties of these compounds, demonstrating their stability under certain conditions (Kumara et al., 2018).

Applications De Recherche Scientifique

Synthesis and Characterization

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and its derivatives, are often synthesized for research purposes in the field of organic chemistry. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further reacted them to yield pyrazolo[1,5-a]pyrimidine derivatives. These synthesized compounds were characterized using various analytical techniques such as elemental analysis, infrared spectroscopy, mass spectrometry, and NMR spectroscopy (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

Compounds related to N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide have been explored for their cytotoxic activities against various cancer cell lines. Hassan et al. (2015) synthesized pyrazolo[1,5-a]pyrimidines and Schiff bases from 5-amino-N-aryl-1H-pyrazoles, which showed cytotoxicity against human cancer cell lines like colon HCT116, lung A549, breast MCF-7, and liver HepG2 (Hassan, Hafez, Osman, & Ali, 2015).

Nematocidal Evaluation

In the field of agrochemicals, pyrazole carboxamide derivatives have been evaluated for their bioactivity. Zhao et al. (2017) prepared novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds and tested their nematocidal activity against M. incognita, finding some compounds exhibiting good activity (Zhao, Xing, Xu, Peng, & Liu, 2017).

Anti-Tumor Agents

Nassar et al. (2015) outlined a method to obtain derivatives of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which were then used to synthesize various pyrazolo[3,4-d]pyrimidine derivatives. These compounds were tested for their effectiveness against mouse tumor model cancer cell lines, showing significant effects (Nassar, Atta-Allah, & Elgazwy, 2015).

Orientations Futures

The future directions for the study of “N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” and similar compounds could include further exploration of their antifungal and other biological activities . Additionally, the development of safer and more efficient synthesis methods could also be a focus .

Propriétés

IUPAC Name |

N-cyclopentyl-3-ethoxy-1-ethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-10-7-5-6-8-10/h9-10H,3-8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKDVCRSEGYRNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)

![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)